molecular formula C8H10BClO3 B151709 (4-Chloro-3-ethoxyphenyl)boronic acid CAS No. 900174-62-1

(4-Chloro-3-ethoxyphenyl)boronic acid

Cat. No. B151709
M. Wt: 200.43 g/mol
InChI Key: WYEAKFIRTXVYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-ethoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, where they are used to form carbon-carbon bonds. They also have applications in sensing mechanisms due to their ability to form reversible covalent bonds with diols and carbohydrates .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-Chloro-3-ethoxyphenyl)boronic acid, they do offer insights into the general methods of boronic acid synthesis. Boronic acids can be synthesized through various routes, often involving the reaction of organoboranes with hydrogen peroxide or the borylation of aryl halides. The synthesis of boronic acids is crucial as they serve as precursors for the formation of more complex structures, such as luminescent complexes and molecular nanostructures .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo sp2 or sp3 hybridization, leading to planar or tetrahedral geometries, respectively. This structural flexibility allows boronic acids to participate in the formation of cyclic esters with diols, which is a key interaction for their binding properties and the formation of complex structures .

Chemical Reactions Analysis

Boronic acids are reactive species that can form complexes with diols and carbohydrates. The paper on the boron-2-hydroxy-4-methoxy-4′-chlorobenzophenone complex formation illustrates the reactivity of boronic acids in the presence of sulfuric acid, showing the formation of luminescent complexes through a multi-stage reaction process . Another study highlights the high affinity of certain boronic acids for diol recognition, which is essential for applications in sensing and molecular recognition .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as nitro or chloro substituents, can enhance the acidity of the boronic acid and improve its binding affinity to diols. The presence of electron-donating groups, like methoxy or ethoxy, can modulate the reactivity and stability of the boronic acid. These properties are crucial for the design of boronic acid-based sensors and for their use in the construction of polymeric materials .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
  • Biological Labelling, Protein Manipulation, and Modification

    • Boronic acids are used for protein manipulation and cell labelling .
    • They are also used for electrophoresis of glycated molecules .
  • Therapeutics Development

    • Boronic acids are used in the development of therapeutics .
    • They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Separation Technologies

    • Boronic acids are used in separation technologies .
    • They are important in crystal engineering , construction of polymers with reversible properties , and separation and purification of glycosylated products .
  • Synthetic Organic Chemistry

    • Boronic acids are very important in Suzuki-Miyaura coupling , aromatic functionalization , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .
  • Materials Chemistry

    • In materials chemistry, boronic acids are important in building unique molecular architects , functionalization of nanostructures , and feed-back controlled drug delivery (glucose) .
  • Reagent for Chemical Reactions

    • Boronic acids are used as reagents in various chemical reactions .
    • They are particularly important in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Preparation of Microtubule Inhibitors

    • Boronic acids can be used in the preparation of microtubule inhibitors, which have potential as antitumor agents .
  • Rhodium/Chiral Ligand-Catalyzed Arylation/Dieckmann-Type Annulation

    • Boronic acids can be used in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
  • Boronic acids can be used in copper-catalyzed oxidative N-arylation .
  • Boronic acids can be used as building materials for microparticles for analytical methods .
  • Boronic acids can be used in polymers for the controlled release of insulin .
  • Boronic acids have been used in the development of drug delivery systems . They can form reversible covalent bonds with biological molecules, which can be exploited for targeted drug delivery .
  • Some boronic acids are potent inhibitors of certain enzymes . For example, bortezomib, a boronic acid derivative, is a proteasome inhibitor that is used in cancer therapy .
  • Boronic acids can form complexes with certain types of molecules, leading to changes in fluorescence . This property can be used for the detection and quantification of these molecules .
  • Boronic acids can be used to study biological systems . For example, they can be used to label biomolecules, or to modulate the activity of proteins .
  • Boronic acids can act as catalysts in certain types of chemical reactions . For example, they can catalyze the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions .
  • Boronic acids have been used in the development of new materials . For example, they can be used to functionalize surfaces, or to create polymers with unique properties .

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it may be harmful if swallowed . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Future Directions

Boronic acids, including “(4-Chloro-3-ethoxyphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their unique reactivity and biocompatibility make them promising candidates for the development of new drugs and other applications in medicinal chemistry . Therefore, extending the studies with boronic acids in medicinal chemistry is of great relevance .

properties

IUPAC Name

(4-chloro-3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAKFIRTXVYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629648
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-ethoxyphenyl)boronic acid

CAS RN

900174-62-1
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31A (3.8 g, 16 mmol) in THF (20 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 13.6 mL, 21.8 mmol). The mixture was stirred at −78° C. for 40 min before triisopropyl borate (7.43 mL, 32 mmol) was added. The reaction was left stirring, from −78° C. to rt over 18 h. It was quenched with 1.0 N HCl (50 mL), extracted with EtOAc, washed with brine and dried over Na2SO4. The crude residue was purified by flash column chromatography (CH2Cl2: EtOAc: MeOH=50:50:1) to give 1.85 g (57%) of 31B as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.53 (t, J=7.03 Hz, 3H) 4.23 (d, J=7.03 Hz, 2H) 7.48 (d, J=7.91 Hz, 1H) 7.66 (d, J=6.15 Hz, 2H).
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Name
Yield
57%

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